Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate
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Overview
Description
Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester, a methoxy group, and a sulfamoyl group attached to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzoate ester: This can be achieved by esterification of 2-methoxybenzoic acid with methanol in the presence of an acid catalyst.
Introduction of the sulfamoyl group: This step involves the reaction of the benzoate ester with a sulfamoyl chloride derivative under basic conditions.
Attachment of the pyrazole ring: The final step involves the coupling of the sulfamoyl intermediate with 2-methylpyrazole using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The sulfamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate.
Reduction: Formation of 2-methoxy-4-[(2-methylpyrazol-3-yl)methylamino]benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfamoyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxy-4-[(2-pyrazol-3-yl)methylsulfamoyl]benzoate: Lacks the methyl group on the pyrazole ring.
Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate: Lacks the methyl group on the sulfamoyl group.
Uniqueness
Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate is unique due to the presence of both a methyl group on the pyrazole ring and a methoxy group on the benzoate ester. This combination of functional groups can enhance its binding affinity to molecular targets and improve its overall biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-17-10(6-7-15-17)9-16-23(19,20)11-4-5-12(14(18)22-3)13(8-11)21-2/h4-8,16H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSZBCPEPZJXLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNS(=O)(=O)C2=CC(=C(C=C2)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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